4-Fluoro-5-iodo-2-trifluoromethyl-pyridine
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Overview
Description
4-Fluoro-5-iodo-2-trifluoromethyl-pyridine is a fluorinated pyridine derivative. The presence of fluorine and iodine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Fluoro-5-iodo-2-trifluoromethyl-pyridine typically involves the selective introduction of fluorine and iodine atoms onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor undergoes halogenation . Industrial production methods often utilize advanced fluorination and iodination techniques to achieve high yields and purity .
Chemical Reactions Analysis
4-Fluoro-5-iodo-2-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-5-iodo-2-trifluoromethyl-pyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, leading to increased binding affinity and specificity . The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
4-Fluoro-5-iodo-2-trifluoromethyl-pyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
These compounds share similar structural features but differ in their specific halogenation patterns and resulting properties. The unique combination of fluorine and iodine in this compound imparts distinct reactivity and applications, making it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C6H2F4IN |
---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
4-fluoro-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H |
InChI Key |
DMEWRPZRWGDMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)F |
Origin of Product |
United States |
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